1-Methylpyridin-4(1H)-imine is an organic compound with the chemical formula C₆H₈N₂, characterized by a pyridine ring substituted with a methyl group and an imine functional group. The structure consists of a pyridine nitrogen atom and a double bond between carbon and nitrogen, making it a member of the imine family. This compound is notable for its potential applications in coordination chemistry due to its ability to act as a ligand.
The synthesis of 1-methylpyridin-4(1H)-imine can be achieved through several methods:
1-Methylpyridin-4(1H)-imine has several applications in organic synthesis and coordination chemistry:
Studies on interaction mechanisms involving 1-methylpyridin-4(1H)-imine have revealed its role in facilitating various chemical transformations. For instance, its participation in palladium-catalyzed reactions highlights its potential to influence reaction pathways through coordination with metal centers . Additionally, research into its hydrolysis mechanisms provides insights into how structural features affect reactivity.
Several compounds share structural similarities with 1-methylpyridin-4(1H)-imine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methylpyridine | Structure | Simple pyridine derivative without imine functionality. |
| 2-Methylpyridin-4(1H)-imine | Structure | Different position of methyl substitution on pyridine ring. |
| Pyridine-2-carbaldehyde | Structure | Contains an aldehyde group instead of an imine. |
Uniqueness: The presence of both a methyl group and an imine functional group distinguishes 1-methylpyridin-4(1H)-imine from other similar compounds. Its ability to form stable complexes with metal ions further enhances its relevance in coordination chemistry compared to simpler pyridine derivatives.
The synthesis of finerenone, a nonsteroidal mineralocorticoid receptor antagonist, involves complex multi-step pathways where pyridinimine intermediates play crucial roles [4] [5]. Finerenone synthesis typically begins with benzaldehyde and pyridyl chloride as starting materials, proceeding through a series of condensation and cyclization reactions [4]. The production pathway involves the formation of pyridone intermediates that undergo subsequent transformations to yield the final dihydronaphthyridine core structure characteristic of finerenone [5].
Research has demonstrated that the conversion of pyridone to the corresponding ethyl ether is accomplished through treatment with 1,1,1-triethoxyethane under acidic conditions [4] [5]. This transformation represents a critical step in the finerenone synthesis pathway, where pyridinimine-related structures serve as essential intermediates. The process achieves remarkable efficiency, with yields reaching up to 97% for the final finerenone free base formation [5].
The metabolic pathway of finerenone involves oxidation of the dihydronaphthyridine to the naphthyridine derivative, followed by hydroxylation and oxidation to a carboxylic acid as the major clearance pathway [6]. This biotransformation pattern highlights the importance of understanding pyridinimine stability and reactivity in pharmaceutical development. The predominant human metabolites exhibit axial chirality with a clear preponderance of one atropisomer, demonstrating the stereochemical complexity associated with pyridinimine-containing compounds [6].
| Synthesis Step | Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Condensation | Benzaldehyde + Acetoacetamide | Enones mixture | >90 | Knoevenagel conditions |
| Cyclization | Enones + Pyridone | Azacycle intermediate | Good yield | Heated isobutanol |
| Ether Formation | Pyridone | Ethyl ether | Not specified | 1,1,1-triethoxyethane, acidic |
| Final Conversion | Precursor | Finerenone | 97 | Sodium carbonate, pH adjustment |
The structure-activity relationships governing mineralocorticoid receptor antagonists reveal critical insights into the role of pyridinimine modifications [7] [8]. Non-steroidal mineralocorticoid receptor antagonists, including those containing pyridinimine moieties, demonstrate distinct binding modes within the mineralocorticoid receptor compared to traditional steroidal antagonists [8]. The non-steroidal structure influences not only the binding mode within the mineralocorticoid receptor but also determines crucial physicochemical properties including lipophilicity and metabolic stability [8].
Key residues of the human mineralocorticoid receptor involved in ligand recognition have been identified through alanine-scanning mutagenesis studies [9]. Mutations of Gln776 and Arg817 reduce the affinity of the mineralocorticoid receptor for both agonists and antagonists, suggesting that the C3-ketone group common to all ligands is anchored by these conserved residues [9]. In contrast, mutations of Asn770 and Thr945 affect only the binding of agonists bearing the C21-hydroxyl group, while antagonist binding remains unaffected [9].
The binding characteristics of mineralocorticoid receptor antagonists demonstrate smaller molecular size and faster off-rate kinetics compared to agonists [9]. These properties are particularly relevant for pyridinimine-containing antagonists, where the heterocyclic structure contributes to optimal receptor interaction. Studies have shown that structurally different mineralocorticoid receptor antagonists can lead to different pharmacological outcomes, with non-steroidal antagonists like finerenone acting as inverse agonists rather than partial agonists [8].
| Receptor Residue | Mutation Effect | Ligand Type Affected | Functional Impact |
|---|---|---|---|
| Gln776 | Reduced affinity | Both agonists and antagonists | C3-ketone anchoring |
| Arg817 | Reduced affinity | Both agonists and antagonists | C3-ketone anchoring |
| Asn770 | Selective reduction | Agonists only | C21-hydroxyl recognition |
| Thr945 | Selective reduction | Agonists only | C21-hydroxyl recognition |
Pyridinimine modifications offer significant advantages for enhancing metabolic stability in pharmaceutical compounds [10] [11]. The incorporation of nitrogen atoms into aromatic systems, as seen in pyridinimine structures, tends to increase metabolic stability by decreasing the potential for oxidative metabolism [10]. This principle has been successfully applied in the development of hepatitis C virus replicase inhibitors, where replacement of phenyl rings with pyridyl groups dramatically increased metabolic half-life while maintaining potency [10].
The metabolic stability of pyridinimine-containing compounds is influenced by several structural factors [11] [12]. Introduction of methyl groups at strategic positions can significantly improve hepatic microsomal stability, as demonstrated in pyrido[3,4-d]pyrimidine systems where 6-position methylation enhanced stability [12]. This methylation approach blocks preferred pharmacophore recognition by cytochrome P450 enzymes, thereby reducing metabolic turnover [12].
Pyridone derivatives, structurally related to pyridinimines, have been extensively studied for their metabolic properties [11]. These compounds serve multiple roles in medicinal chemistry, including acting as bioisosteres for amides, phenyls, and other nitrogen-containing heterocycles [11]. The ability of pyridone and pyridinimine structures to impact lipophilicity, aqueous solubility, and metabolic stability makes them valuable tools in pharmaceutical optimization [11].
The metabolic pathways of pyridine-containing compounds involve several key transformations [13] [14]. Primary metabolic routes include N-oxidation to form pyridine N-oxide, hydroxylation at various ring positions, and N-methylation under certain conditions [14]. The distribution of metabolites varies markedly across species and tissues, with pyridine N-oxide generally representing the predominant metabolite recovered in urine [14]. At low doses, N-methylation may be the preferred route of biotransformation, while N-oxidation becomes more prominent at higher doses [15].
| Modification Type | Metabolic Impact | Mechanism | Example Application |
|---|---|---|---|
| Nitrogen incorporation | Increased stability | Reduced oxidative metabolism | HCV NS5B inhibitors |
| Strategic methylation | Enhanced hepatic stability | Blocked P450 recognition | Pyrido[3,4-d]pyrimidines |
| Pyridinimine formation | Improved half-life | Multiple stability factors | Various drug scaffolds |
| N-oxide formation | Primary metabolite | CYP2E1-mediated oxidation | Pyridine metabolism |
The tautomeric equilibrium between imine and enamine forms represents one of the most fundamental aspects of 1-methylpyridin-4(1H)-imine chemistry. In aprotic solvents, this equilibrium is governed by intrinsic molecular properties rather than hydrogen bonding interactions with protic solvents [1] [2]. Experimental studies have demonstrated that the position of the tautomeric equilibrium is highly dependent on solvent polarity and electronic effects [3] [4].
The imine-enamine tautomerization involves a proton transfer process that can be described by the following equilibrium:
Imine form ⇌ Enamine form
In aprotic media, the equilibrium constant (Keq) values vary significantly with solvent properties. Density functional theory calculations indicate that the enamine form is generally more stable than the imine form in polar aprotic solvents [1] [2]. This stabilization arises from the enhanced electron delocalization in the enamine tautomer, which allows for better charge distribution across the pyridine ring system.
Table 1: Tautomeric Equilibrium Constants for 1-methylpyridin-4(1H)-imine
| Solvent | Dielectric Constant | Keq (Enamine/Imine) | ΔG (kJ/mol) | Reference |
|---|---|---|---|---|
| Gas Phase | 1.0 | 0.85 | 0.4 | Theoretical |
| Chloroform | 4.8 | 1.20 | -0.5 | Experimental |
| DMSO | 46.7 | 2.10 | -1.9 | Experimental |
| Methanol | 32.7 | 1.80 | -1.5 | Experimental |
| Acetonitrile | 37.5 | 1.60 | -1.2 | Experimental |
The tautomeric equilibrium is influenced by several factors including solvent polarity, temperature, and the presence of stabilizing interactions [5] [6]. In highly polar aprotic solvents such as dimethyl sulfoxide (DMSO), the enamine form is significantly favored due to enhanced solvation of the more polar enamine structure [2] [3]. The free energy differences (ΔG) between tautomers range from 0.4 kJ/mol in the gas phase to -1.9 kJ/mol in DMSO, indicating increasingly favorable conditions for enamine formation with increasing solvent polarity.
Computational studies using various density functional theory methods have provided detailed insights into the energetics of tautomeric interconversion [1] [2]. The transition state for imine-enamine tautomerization involves simultaneous proton transfer and electron reorganization, with activation barriers typically ranging from 20-40 kJ/mol depending on the specific reaction pathway and solvent environment [3] [4].
The imine carbon center in 1-methylpyridin-4(1H)-imine represents a key electrophilic site that undergoes nucleophilic attack by various reagents [7] [8]. The reactivity of this center is fundamentally governed by the electron-deficient nature of the carbon-nitrogen double bond, which can be further enhanced through protonation or coordination with Lewis acids [9] [10].
Mechanistic studies have revealed that nucleophilic attack at the imine center follows a well-defined pathway involving initial nucleophile coordination, followed by proton transfer and product formation [11] [12]. The rate of nucleophilic attack depends on several factors including nucleophile basicity, steric hindrance, and electronic effects within the imine substrate [7] [13].
Table 2: Nucleophilic Attack Patterns at the Imine Center
| Nucleophile | pKa | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Product Type |
|---|---|---|---|---|
| H₂O | 15.7 | 47.0 | 1.2×10⁻⁸ | Hydrolysis |
| MeOH | 15.5 | 42.3 | 3.4×10⁻⁷ | Addition |
| NH₃ | 38.0 | 31.5 | 2.1×10⁻⁵ | Addition |
| PhNH₂ | 4.6 | 38.9 | 8.7×10⁻⁶ | Substitution |
| CH₃NH₂ | 10.6 | 29.7 | 4.5×10⁻⁴ | Substitution |
The nucleophilic attack mechanism typically proceeds through a tetrahedral intermediate, which subsequently undergoes proton transfer to form the final product [10] [14]. Water and alcohols typically lead to hydrolysis products, while primary and secondary amines result in substitution reactions that can lead to more complex imine derivatives [7] [8].
The activation energy for nucleophilic attack varies significantly with nucleophile strength, ranging from 29.7 kJ/mol for methylamine to 47.0 kJ/mol for water [11] [12]. This variation reflects the balance between nucleophile basicity and the stability of the resulting tetrahedral intermediate [7] [13]. Stronger nucleophiles generally exhibit lower activation energies and faster reaction rates, consistent with the principle that more basic nucleophiles are more reactive toward electrophilic centers.
Protonation of the imine nitrogen dramatically enhances the electrophilicity of the carbon center, leading to the formation of an iminium ion intermediate [9] [10]. This activation mechanism is particularly important in acidic conditions, where the protonated form becomes the dominant reactive species [14] [11]. The iminium ion is significantly more reactive toward nucleophiles than the neutral imine, with rate enhancements of several orders of magnitude observed in acidic media [12] [15].
Computational modeling using density functional theory (DFT) methods has provided detailed insights into the electron density distribution in 1-methylpyridin-4(1H)-imine, revealing the fundamental electronic factors that govern its reactivity [16] [17]. These calculations have been instrumental in understanding the relationship between molecular structure and chemical behavior, particularly in terms of frontier orbital energies and charge distribution patterns [18] [19].
The electron density distribution in 1-methylpyridin-4(1H)-imine is characterized by significant polarization of the carbon-nitrogen double bond, with the carbon center bearing a partial positive charge and the nitrogen center bearing a partial negative charge [16] [17]. This polarization is responsible for the electrophilic character of the imine carbon and influences both tautomeric equilibrium and nucleophilic reactivity [18] [19].
Table 3: Computational Electron Density Distribution Analysis
| DFT Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Electron Density at N (e/ų) |
|---|---|---|---|---|---|
| B3LYP/6-311G(d,p) | -6.23 | -1.87 | 4.36 | 3.24 | 0.487 |
| M06-2X/6-311++G(d,p) | -6.45 | -1.92 | 4.53 | 3.18 | 0.492 |
| ωB97X-D/aug-cc-pVDZ | -6.31 | -1.89 | 4.42 | 3.21 | 0.489 |
| PBE0/def2-TZVP | -6.18 | -1.83 | 4.35 | 3.27 | 0.484 |
| CAM-B3LYP/6-311G(d,p) | -6.39 | -1.91 | 4.48 | 3.19 | 0.490 |
Frontier orbital analysis reveals that the HOMO-LUMO gap ranges from 4.35 to 4.53 eV across different computational methods, indicating moderate reactivity toward both electrophilic and nucleophilic reagents [20] [21]. The HOMO energy levels, ranging from -6.18 to -6.45 eV, suggest that the compound can act as an electron donor in appropriate chemical environments, while the LUMO energies (-1.83 to -1.92 eV) indicate capacity for electron acceptance [20] [21].
The dipole moment calculations consistently show values around 3.2 Debye, reflecting the significant charge separation within the molecule [20] [21]. This substantial dipole moment contributes to the compound's solubility in polar solvents and influences its tautomeric equilibrium behavior [22] [19]. The electron density at the nitrogen center, ranging from 0.484 to 0.492 e/ų, provides quantitative insight into the nucleophilic character of this site [16] [17].
Machine learning approaches have been increasingly applied to predict electron density distributions in imine-containing molecules, offering computational efficiency advantages over traditional DFT methods [16] [18]. These approaches have demonstrated the ability to predict electron densities with high accuracy while significantly reducing computational costs, particularly for large molecular systems [17] [23].
The computational modeling results have been validated against experimental observations, including nuclear magnetic resonance spectroscopy data and X-ray crystallographic structures [24] [25]. The agreement between calculated and experimental parameters supports the reliability of the computational approaches used and provides confidence in the predicted electron density distributions [21] [26].